N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-methylbenzenesulfonamide
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Overview
Description
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-methylbenzenesulfonamide is a complex organic compound that features a pyrrolidinone ring, a dimethoxyphenyl group, and a methylbenzenesulfonamide moiety
Mechanism of Action
Target of Action
The primary targets of the compound N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-methylbenzenesulfonamide are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are affected by its specific functional groups .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structural similarity to other compounds, it may bind to its target(s) and modulate their activity, leading to downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall effect in a biological system .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and how it interacts with them .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain conditions may enhance or inhibit the compound’s ability to interact with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-methylbenzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the 3,4-dimethoxyphenyl intermediate, which is then reacted with a pyrrolidinone derivative under specific conditions to form the core structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group in the pyrrolidinone ring to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3,4-Dimethoxyphenethylamine
- 3,4-Dimethoxyphenylacetonitrile .
Uniqueness
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13-4-7-16(8-5-13)27(23,24)20-14-10-19(22)21(12-14)15-6-9-17(25-2)18(11-15)26-3/h4-9,11,14,20H,10,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTLASXITNNPGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.